3-Amino-4-fluoro-2'-(trifluoromethyl)biphenyl

Übersicht

Beschreibung

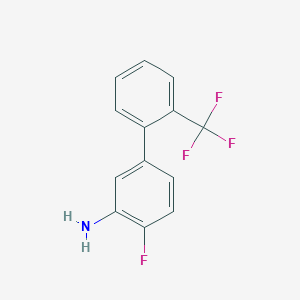

3-Amino-4-fluoro-2’-(trifluoromethyl)biphenyl is an organic compound that features a biphenyl core substituted with amino, fluoro, and trifluoromethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-fluoro-2’-(trifluoromethyl)biphenyl typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 3-Amino-4-fluoro-2’-(trifluoromethyl)biphenyl may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for maximizing yield and minimizing costs. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Synthetic Routes and Key Reactions

3-Amino-4-fluoro-2'-(trifluoromethyl)biphenyl is synthesized via Suzuki–Miyaura coupling , a palladium-catalyzed cross-coupling reaction. This method enables the formation of the biphenyl backbone by reacting aryl halides with boronic acids under optimized conditions .

Example Synthesis Pathway :

-

Reduction of Precursor : 2-Bromo-6-nitrophenol is reduced to 2-bromo-6-aminophenol using Raney's nickel under hydrogen atmosphere (93% yield) .

-

Cyclization : Reaction with 1,1'-carbonyldiimidazole forms a benzoxazole intermediate (90% yield) .

-

Suzuki Coupling : Coupling with 3-carboxybenzeneboronic acid using Pd(PPh₃)₄/K₂CO₃ yields the biphenyl framework .

Reaction Conditions and Catalysts

Functional Group Reactivity

The compound’s amino , fluoro , and trifluoromethyl groups dictate its reactivity:

-

Amino Group :

-

Trifluoromethyl Group :

-

Fluoro Substituent :

-

Participates in halogen bonding with biological targets, influencing pharmacological activity.

-

Oxidation and Reduction Pathways

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Oxidation | KMnO₄ (acidic), CrO₃ | Quinone derivatives | |

| Reduction | LiAlH₄, NaBH₄ | Amino-alcohol intermediates |

Industrial-Scale Optimization

-

Continuous Flow Reactors : Improve yield (up to 90%) and reduce Pd catalyst loading.

-

Purification : Recrystallization from toluene or ethyl acetate ensures >99% purity .

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Building Block in Synthesis:

3-Amino-4-fluoro-2'-(trifluoromethyl)biphenyl serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to undergo multiple chemical transformations.

Synthetic Routes:

The compound can be synthesized through several methods, including:

- Suzuki–Miyaura Coupling: This method involves coupling an aryl halide with an aryl boronic acid in the presence of a palladium catalyst, yielding high-purity products.

- Nucleophilic Substitution Reactions: The amino group can participate in nucleophilic substitutions, allowing for further functionalization of the biphenyl structure.

Medicinal Chemistry

Potential Therapeutic Applications:

Research indicates that this compound may exhibit biological activity that could be harnessed for therapeutic purposes. Its structural characteristics suggest potential applications in:

- Antimicrobial Agents: Preliminary studies show that derivatives with similar fluorinated structures possess antimicrobial properties against various bacteria and fungi. The introduction of fluorine atoms is believed to enhance membrane permeability and biological activity.

- Anticancer Research: The compound's unique structure may also contribute to its efficacy as an anti-cancer agent. Investigations into its ability to inhibit specific enzymes or pathways involved in tumor growth are ongoing.

Material Science

Advanced Materials Development:

In the industrial sector, this compound is utilized in the production of advanced materials such as polymers and coatings. Its stability and reactivity make it suitable for:

- Polymer Synthesis: The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and chemical resistance.

- Coatings: Its fluorinated nature provides unique surface properties that are beneficial for coatings used in various applications, including electronics and protective surfaces.

Antimicrobial Activity

Research has shown that fluorinated biphenyl compounds exhibit significant antimicrobial activity. A comparative study highlighted the Minimum Inhibitory Concentration (MIC) values of related compounds:

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | TBD | Bacterial Inhibition |

| 4-Fluoro-2-methylphenol | 32 | Bacterial Inhibition |

| 2-Methoxy-4-fluorophenol | 64 | Fungal Inhibition |

Note: MIC values are indicative and can vary based on experimental conditions.

Anticancer Activity

In vitro studies have indicated that fluorinated compounds similar to this compound can induce apoptosis in cancer cells. For instance, research on structurally related compounds demonstrated their ability to reduce cell viability in various cancer cell lines through mechanisms involving apoptosis.

Wirkmechanismus

The mechanism by which 3-Amino-4-fluoro-2’-(trifluoromethyl)biphenyl exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,2’-Bis(trifluoromethyl)biphenyl: This compound also contains trifluoromethyl groups but lacks the amino and fluoro substituents.

4-Amino-2-(trifluoromethyl)benzonitrile: This compound features an amino and trifluoromethyl group but has a different core structure.

Uniqueness

3-Amino-4-fluoro-2’-(trifluoromethyl)biphenyl is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the amino group allows for further functionalization, while the fluoro and trifluoromethyl groups enhance the compound’s stability and lipophilicity .

Biologische Aktivität

3-Amino-4-fluoro-2'-(trifluoromethyl)biphenyl (CAS No. 1225831-31-1) is a fluorinated biphenyl derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of amino and trifluoromethyl groups, which significantly influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes.

Target Interactions

- Kinase Inhibition : Similar compounds have been shown to act as inhibitors of Janus kinases (JAK1 and JAK2), which play a vital role in cytokine signaling pathways. This inhibition can lead to anti-inflammatory effects and modulation of immune responses.

- Cell Proliferation : The compound may influence cell proliferation by modulating pathways associated with growth factors and cytokines, potentially making it a candidate for cancer therapeutics .

The biochemical properties of this compound suggest significant interactions with various cellular components:

| Property | Description |

|---|---|

| Solubility | Soluble in organic solvents; limited solubility in water |

| Stability | Stable under standard laboratory conditions; minimal degradation observed |

| Metabolism | Primarily metabolized by cytochrome P450 enzymes in the liver |

Biological Activity Studies

Recent studies have highlighted the potential antiproliferative effects of this compound against various cancer cell lines. For instance, fluorinated derivatives have shown enhanced activity compared to their non-fluorinated counterparts, suggesting that the trifluoromethyl group may enhance binding affinity to target proteins .

Case Studies

- Anticancer Activity : A study investigating fluorinated biphenyls reported that certain derivatives exhibited significant cytotoxicity against breast and renal cancer cells, with IC50 values in the low micromolar range .

- Inflammation Modulation : Research has indicated that similar compounds can reduce pro-inflammatory cytokine production in vitro, suggesting a potential role in treating inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential:

- Absorption : Oral bioavailability remains a key focus; modifications to enhance solubility and absorption are ongoing.

- Distribution : The compound's distribution within tissues is influenced by its lipophilicity, affecting its therapeutic efficacy.

Eigenschaften

IUPAC Name |

2-fluoro-5-[2-(trifluoromethyl)phenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F4N/c14-11-6-5-8(7-12(11)18)9-3-1-2-4-10(9)13(15,16)17/h1-7H,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHEKEYDQUSQIQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.